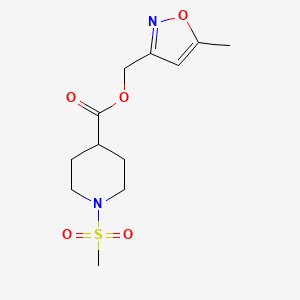

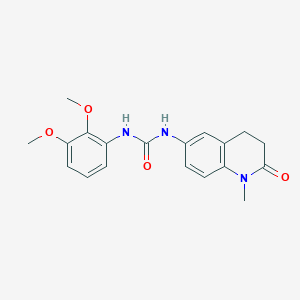

![molecular formula C14H16N4O2S2 B2707177 S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate CAS No. 868152-72-1](/img/structure/B2707177.png)

S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest in medicinal chemistry. Various synthetic methods have been developed over the past 20 years, focusing on different nitrogen sources for the production of the 1,2,4-triazole skeleton .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse, and they have been used in the synthesis of a variety of pharmaceutical compounds .科学的研究の応用

Synthesis Techniques

One significant application of S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate is in the field of synthetic organic chemistry, where it is utilized in the synthesis of complex molecules. For instance, it is involved in the one-pot multistep Bohlmann-Rahtz heteroannulation reactions for synthesizing dimethyl sulfomycinamate, a key intermediate in the production of sulfomycin family antibiotics. This process is notable for its regiocontrol and efficiency, highlighting the compound's utility in facilitating complex organic transformations (Bagley et al., 2005).

Reaction Mechanism Studies

The compound also finds application in studies investigating reaction mechanisms, such as understanding hydrogen sulfide scavenging reactions. Research utilizing electrospray ionisation mass spectrometry (ESI-MS) has shed light on the reaction pathways between hydrogen sulfide and triazine derivatives, demonstrating the compound's role in forming thiadiazine and dithiazine species through scavenging actions (Madsen & Søgaard, 2012).

Hepatoprotective Agent Synthesis

Further, research into the synthesis of sulfanyl-substituted isoxazoles, which contain structural analogs to S-adenosyl-L-methionine (SAM), a known hepatoprotective drug, has demonstrated potential therapeutic applications. Studies have shown that certain derivatives synthesized using this compound exhibit notable hepatoprotective activity, suggesting their potential in developing new treatments for liver damage (Akhmetova et al., 2018).

Antimicrobial and Antifungal Research

Additionally, this compound has been implicated in the synthesis of novel 1,2,4-triazole derivatives, with several studies highlighting their antimicrobial and antifungal activities. Such research underscores the compound's versatility and potential in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Wang et al., 2010).

作用機序

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

Triazole compounds, which this compound is a derivative of, are known to interact with their targets by binding to various enzymes and receptors, leading to a range of biological activities .

Biochemical Pathways

It is known that triazole compounds can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar triazole compounds suggest that they are rapidly absorbed through the gastrointestinal tract, metabolized by various enzymes, and excreted .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and substrate concentration can affect the activity of enzymes, which are often the targets of triazole compounds . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-9-5-3-4-6-11(9)15-13(20)8-22-14-16-12(17-18-14)7-21-10(2)19/h3-6H,7-8H2,1-2H3,(H,15,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXORHBJKPFBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)CSC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

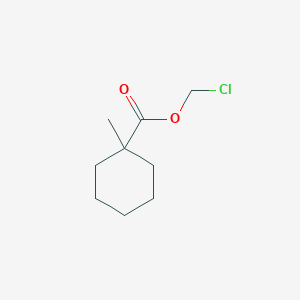

![N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2707095.png)

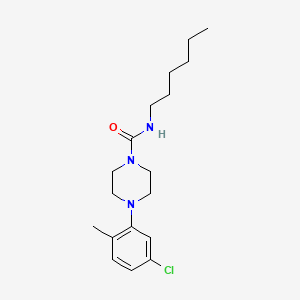

![2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2707096.png)

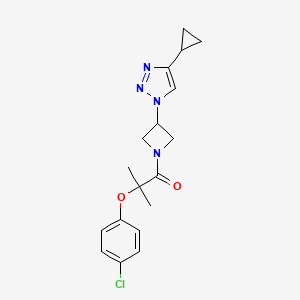

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2707097.png)

![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)

![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2707105.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)

![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)

![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)